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Introduction

The copper-catalyzed allylic oxidation of olefins using tert-butyl peroxybenzoate, commonly
known as the Kharasch-Sosnovsky reaction, is a powerful and versatile method for the direct
functionalization of C-H bonds at the allylic position. This transformation provides access to
valuable allylic esters, which are key intermediates in the synthesis of a wide range of
biologically active molecules, natural products, and pharmaceuticals. The reaction is attractive
due to the use of an inexpensive and earth-abundant copper catalyst and a commercially
available oxidant. Furthermore, the development of asymmetric variants has enabled the
enantioselective synthesis of chiral allylic esters, a crucial aspect in drug development where
stereochemistry plays a vital role.

These application notes provide a comprehensive overview of the copper-catalyzed allylic
oxidation with tert-butyl peroxybenzoate, including its mechanism, detailed experimental
protocols for both racemic and asymmetric transformations, and a summary of its substrate
scope.

Reaction Mechanism

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1203932?utm_src=pdf-interest
https://www.benchchem.com/product/b1203932?utm_src=pdf-body
https://www.benchchem.com/product/b1203932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The mechanism of the Kharasch-Sosnovsky reaction is generally understood to proceed
through a radical pathway. The key steps are initiated by the copper catalyst, which facilitates
the homolytic cleavage of the peroxide bond in tert-butyl peroxybenzoate. The proposed
catalytic cycle is as follows:

« Initiation: A copper(l) species reacts with tert-butyl peroxybenzoate to generate a copper(ll)
species, a tert-butoxy radical, and a benzoate anion.

o Hydrogen Abstraction: The highly reactive tert-butoxy radical abstracts a hydrogen atom from
the allylic position of the olefin substrate, forming an allylic radical and tert-butanol.

e C-O Bond Formation: The allylic radical then reacts with the copper(ll) benzoate complex.
This step is believed to involve the formation of a copper(lll) intermediate, followed by
reductive elimination to yield the allylic benzoate product and regenerate the copper(l)
catalyst.

The enantioselectivity in asymmetric versions of the reaction is controlled by the chiral ligand
coordinated to the copper center, which influences the facial selectivity of the reaction between
the allylic radical and the copper complex.
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Caption: Proposed radical mechanism for the Kharasch-Sosnovsky reaction.

Experimental Protocols
Protocol 1: Racemic Allylic Oxidation of Cyclohexene

This protocol is adapted from a procedure described in Organic Syntheses.

Materials:

Cyclohexene

tert-Butyl peroxybenzoate

Copper(l) bromide (CuBr)

Anhydrous solvent (e.g., benzene or acetonitrile)
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Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Stirring and heating apparatus

Procedure:

To a stirred solution of cyclohexene (5.0 equivalents) in the chosen anhydrous solvent, add a
catalytic amount of copper(l) bromide (0.01 equivalents).

Heat the mixture to reflux (for benzene) or the desired reaction temperature.

Add tert-butyl peroxybenzoate (1.0 equivalent) dropwise to the reaction mixture over a
period of 1 hour.

After the addition is complete, continue to stir the reaction mixture at the same temperature
for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting
material.

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution
of sodium bicarbonate to remove any benzoic acid byproduct.

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or
sodium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography on silica
gel to afford the desired 3-(benzoyloxy)cyclohex-1-ene.

Protocol 2: Asymmetric Allylic Oxidation of a Terminal
Olefin

This protocol is a general procedure based on literature reports for the enantioselective

oxidation of terminal olefins using a chiral bis(oxazoline) (BOX) ligand.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1203932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Materials:

Terminal olefin (e.g., 1-octene)

tert-Butyl peroxybenzoate

Copper(l) trifluoromethanesulfonate benzene complex (Cu(OTf)-0.5CeHs)

Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

Anhydrous, degassed solvent (e.g., acetone or acetonitrile)

Inert atmosphere (e.g., nitrogen or argon)

Standard laboratory glassware for air-sensitive reactions

Stirring and cooling apparatus

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline)
ligand (0.05 equivalents) and copper(l) trifluoromethanesulfonate benzene complex (0.05
equivalents) in the anhydrous, degassed solvent.

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral
copper complex.

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

Add the terminal olefin (1.0 equivalent) to the reaction mixture.

Slowly add tert-butyl peroxybenzoate (1.2 equivalents) to the stirred solution.

Allow the reaction to proceed at the set temperature for the specified time (can range from
several hours to days), monitoring the progress by TLC or GC.

Once the reaction is complete, quench the reaction by exposing it to air.
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 Dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with

water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

 Purify the crude product by flash column chromatography on silica gel.

o Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize the quantitative data for the copper-catalyzed allylic oxidation

of various olefins with tert-butyl peroxybenzoate.

Table 1: Racemic Allylic Oxidation of Various Olefins

Substra Temp . Yield Referen
Entry Catalyst Solvent Time (h)
te (°C) (%) ce
Organic
Cyclohex
1 CuBr Benzene 80 4 80-85 Synthese
ene
S
Cyclopen
2 CuBr Benzene 80 4 75
tene
3 1-Octene  CuBr Benzene 80 4 70
4 a-Pinene  CuCl - 70 24 65
Limonen Acetonitri
5 Cu(OAcC):2 | 60 12 58
e e

Table 2: Asymmetric Allylic Oxidation of Cyclic Olefins
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Substr Coppe Chiral Solven Temp Time Yield

Entry . ee (%)
ate r Salt Ligand t (°C) (d) (%)
Pyridine
Cyclohe bis(diph  Aceton
1 CuOTf 0 5 55 86
xene enyloxa e
zoline)
Pyridine
Cyclope bis(diph  Aceton
2 yelop CuOTf (dip 0 5 50 81
ntene enyloxa e
zoline)
Pyridine
Cyclohe bis(diph  Aceton
3 CuOTf 0 7 48 75
ptene enyloxa e
zoline)
Pyridine
Cyclooc bis(diph  Aceton
4 CuOTf 0 7 45 68
tene enyloxa e
zoline)

Table 3: Asymmetric Allylic Oxidation of Acyclic Olefins
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Substr

Coppe

Chiral

Solven

Temp

Time

Yield

Entry . ee (%)
ate r Salt Ligand t (°C) (h) (%)
(E)-4-
Phenyl-  Cu(OTf) Bis(oxa
1 CH2Cl2 -20 48 62 92
1- 2 zoline)
butene
(E)-1,4-
Diphen Cu(OTf) Bis(oxa
2 CH2Cl2 -20 72 58 88
yl-1- 2 zoline)
butene
1-
Cu(OTf) Bis(oxa
3 Dodece CHzCl2 -20 96 45 75
2 zoline)
ne
Mandatory Visualizations
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Caption: General experimental workflow for copper-catalyzed allylic oxidation.
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 To cite this document: BenchChem. [Application Notes and Protocols: Copper-Catalyzed
Allylic Oxidation with tert-Butyl Peroxybenzoate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1203932#copper-catalyzed-allylic-
oxidation-with-tert-butyl-peroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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